![molecular formula C14H26O6 B12325168 Hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B12325168.png)
Hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(1,4-cyclohexanedimethanol adipate) is a type of polyester synthesized from 1,4-cyclohexanedimethanol and adipic acid. This compound is known for its excellent mechanical properties, thermal stability, and biodegradability, making it a valuable material in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Poly(1,4-cyclohexanedimethanol adipate) is typically synthesized through a melt polycondensation reaction. The process involves heating 1,4-cyclohexanedimethanol and adipic acid in the presence of a catalyst, such as titanium butoxide, at elevated temperatures (around 200-250°C) under reduced pressure to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of poly(1,4-cyclohexanedimethanol adipate) follows a similar melt polycondensation process but on a larger scale. The reaction is carried out in a continuous reactor system to ensure consistent quality and high molecular weight of the polymer .
Analyse Des Réactions Chimiques
Types of Reactions
Poly(1,4-cyclohexanedimethanol adipate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the polymer can be hydrolyzed in the presence of water, leading to the breakdown of the polymer into its monomeric units.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products Formed
Hydrolysis: The major products are 1,4-cyclohexanedimethanol and adipic acid.
Oxidation: The major products include carboxylic acids and other oxidized derivatives.
Applications De Recherche Scientifique
Poly(1,4-cyclohexanedimethanol adipate) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which poly(1,4-cyclohexanedimethanol adipate) exerts its effects is primarily through its physical and chemical properties. The polymer’s biodegradability is due to the hydrolysis of its ester bonds, which can be catalyzed by enzymes or chemical reagents. The molecular targets and pathways involved in its biodegradation include esterases and other hydrolytic enzymes that break down the polymer into its monomeric units .
Comparaison Avec Des Composés Similaires
Poly(1,4-cyclohexanedimethanol adipate) can be compared with other similar polyesters, such as:
Poly(ethylene terephthalate): Known for its high strength and thermal stability but less biodegradable compared to poly(1,4-cyclohexanedimethanol adipate).
Poly(butylene adipate-co-terephthalate): Similar in terms of biodegradability but has different mechanical properties and thermal behavior.
Poly(lactic acid): Highly biodegradable and biocompatible but has lower thermal stability compared to poly(1,4-cyclohexanedimethanol adipate).
These comparisons highlight the unique combination of properties that make poly(1,4-cyclohexanedimethanol adipate) a valuable material in various applications.
Propriétés
Formule moléculaire |
C14H26O6 |
|---|---|
Poids moléculaire |
290.35 g/mol |
Nom IUPAC |
hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C8H16O2.C6H10O4/c9-5-7-1-2-8(6-10)4-3-7;7-5(8)3-1-2-4-6(9)10/h7-10H,1-6H2;1-4H2,(H,7,8)(H,9,10) |
Clé InChI |
QSJVQHSQKDXEQM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CO)CO.C(CCC(=O)O)CC(=O)O |
Numéros CAS associés |
33478-30-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,4-Dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12325090.png)

![19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione](/img/structure/B12325104.png)
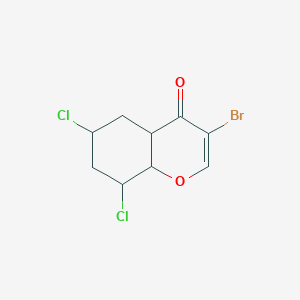
![6-(chloromethyl)-4,6,7-trihydroxy-9-methyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B12325115.png)
![Methyl 3-[bis(4-methoxyphenyl)methyl]-2,2-dioxooxathiazolidine-4-carboxylate](/img/structure/B12325123.png)
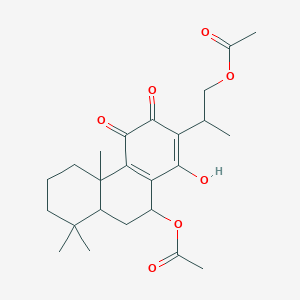
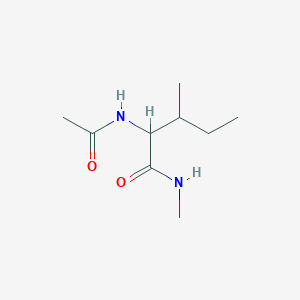
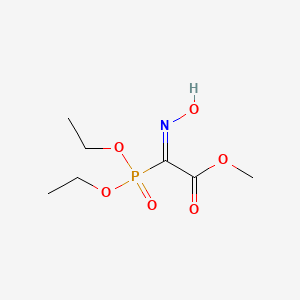
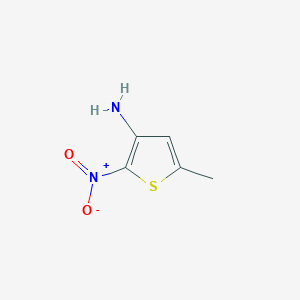
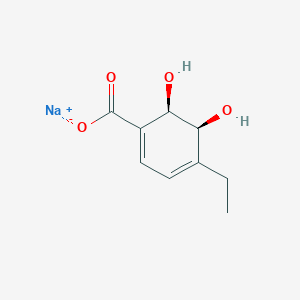
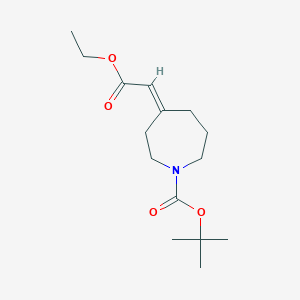
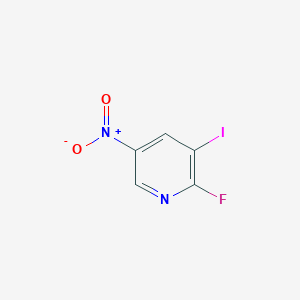
![11-(4-Aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325177.png)
